REACTION_SMILES
|
[CH3:17][NH2:18].[CH3:1][O:2][C:3]([NH:4][CH2:5][c:6]1[cH:7][n:8][c:9]([Cl:12])[cH:10][cH:11]1)=[N:13][N+:14](=[O:15])[O-:16].[OH2:19]>>[C:3]([NH:4][CH2:5][c:6]1[cH:7][n:8][c:9]([Cl:12])[cH:10][cH:11]1)(=[N:13][N+:14](=[O:15])[O-:16])[NH:18][CH3:17]
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |